molecular formula C9H14N2O2 B8609852 4-(4-Methylpiperazin-1-yl)but-2-ynoic acid

4-(4-Methylpiperazin-1-yl)but-2-ynoic acid

Cat. No. B8609852
M. Wt: 182.22 g/mol
InChI Key: LCACCIYZPASEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperazin-1-yl)but-2-ynoic acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylpiperazin-1-yl)but-2-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylpiperazin-1-yl)but-2-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Methylpiperazin-1-yl)but-2-ynoic acid

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)but-2-ynoic acid

InChI

InChI=1S/C9H14N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h4-8H2,1H3,(H,12,13)

InChI Key

LCACCIYZPASEJC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium in hexane (17.2 mL, 2.5 M in n-hexane) was slowly added to 1-methyl-4-prop-2-ynyl-piperazine (6.0 g, 43.5 mmol) in 40 mL of tetrahydrofuran under nitrogen. The mixture was stirred for 1 hr at −78° C., then dry carbon dioxide was passed through the reaction overnight. The resulting solution was poured into water and washed with ethyl acetate. The aqueous layer was evaporated under reduced pressure to give the crude acid. The dry acid was dissolved in methanol, and the insoluble salt was removed via filtration. The filtrate was collected and dried in vacuo to give 7 g of 4-(4-methyl-piperazin-1-yl)-but-2-ynoic acid: mass spectrum (m/e):M−H 181.
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